REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:14][C:15]1[C:16](=[O:22])[NH:17][N:18]=[CH:19][C:20]=1Cl.C([O-])([O-])=O.[K+].[K+].CCOCC>CN(C=O)C>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:20]2[CH:19]=[N:18][NH:17][C:16](=[O:22])[C:15]=2[Cl:14])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with a DCM/MeOH (95/5; v/v) mixture
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
is isolated with suction
|
Type
|
CUSTOM
|
Details
|
This gives 7 g of the expected product, which is recrystallized from iso ether
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=C(C(NN=C1)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |